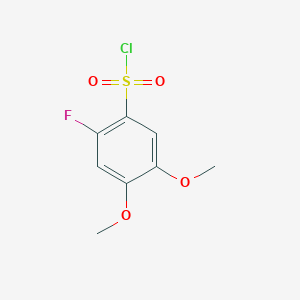

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride

Vue d'ensemble

Description

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO4S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-Fluoro-4,5-dimethoxybenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Fluoro-4,5-dimethoxybenzene+Chlorosulfonic acid→2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonyl chloride group.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3).

Nucleophilic Substitution: Reagents such as amines (e.g., NH3, RNH2) are used under basic conditions.

Major Products Formed

EAS Reactions: Products include halogenated derivatives of this compound.

Nucleophilic Substitution: Products include sulfonamide derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Inhibition of Enzymatic Activity

Recent studies have highlighted the potential of 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride as a pharmacological agent. It has been identified as a precursor in the synthesis of compounds that act as allosteric inhibitors of liver pyruvate kinase, which is crucial for metabolic regulation in liver diseases such as Metabolic Associated Fatty Liver Disease (MAFLD). For instance, compound derived from this sulfonyl chloride demonstrated promising inhibitory activity with IC50 values ranging from 4.3 µM to 18.7 µM, indicating its potential in therapeutic applications for MAFLD treatment .

1.2. FGFR Inhibitors Development

The compound has also been utilized in the development of selective fibroblast growth factor receptor (FGFR) inhibitors. Research has shown that derivatives of this compound exhibit potent inhibitory activity against FGFR1, with some compounds achieving sub-nanomolar enzymatic activity. These findings suggest its utility in targeting cancer therapies where FGFR signaling is implicated .

Agrochemical Applications

2.1. Fungicidal Properties

The compound's sulfonyl chloride functionality allows it to be employed in the formulation of fungicides. Research indicates that derivatives can effectively control various fungal pathogens affecting crops, thereby enhancing agricultural productivity. The application methods include formulations that can be sprayed onto plants or incorporated into soil .

3.1. Case Study: MAFLD Treatment

| Compound | IC50 (µM) | Effect on TAG Content | Cellular Uptake |

|---|---|---|---|

| 15e | 4.3 | Decreased | Efficient |

| 15d | 9.0 | Moderate | Moderate |

| 15a | 18.7 | Minimal | Low |

This table summarizes the efficacy of different derivatives of this compound in reducing triacylglycerol content in liver cells, showcasing its therapeutic potential .

3.2. Case Study: FGFR Inhibition

| Compound ID | Binding Affinity (IC50) | Cellular Activity | Remarks |

|---|---|---|---|

| 20 | < 1 nM | High | Small substituent enhances binding |

| 29 | ~10 nM | Moderate | Hydrophilic nature reduces permeability |

This table illustrates the binding affinity and cellular activity of various compounds derived from the target molecule, emphasizing the importance of structural modifications for enhancing efficacy .

Mécanisme D'action

The mechanism of action of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and synthesis processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Difluorobenzene-1-sulfonyl chloride

- 2-Fluoro-5-methylbenzenesulfonyl chloride

Uniqueness

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which influence its reactivity and chemical properties. The combination of these substituents makes it a valuable reagent in organic synthesis and research applications.

Activité Biologique

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Its molecular formula is C₉H₁₀ClFNO₂S, with a molecular weight of approximately 254.66 g/mol. This article explores its biological activities, mechanisms of action, and potential applications in drug development.

Inhibition of Cytochrome P450 Enzymes

One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs. This property makes the compound relevant in both drug development and toxicology studies.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For instance, it has been shown to increase early apoptosis markers in A375 melanoma cells while reducing cell viability. The compound's ability to inhibit protein tyrosine kinases (PTKs) contributes to its anticancer effects by disrupting signaling pathways associated with tumor growth and metastasis.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial effects. However, further research is necessary to establish specific mechanisms and efficacy against various pathogens.

Interaction with Protein Targets

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- Protein Tyrosine Kinases (PTKs) : Inhibition of PTKs disrupts critical signaling pathways involved in cancer progression.

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR leads to reduced tumor growth and angiogenesis.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Similar to EGFR, VEGFR inhibition contributes to the compound's anti-angiogenic properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. The structure-activity relationship studies indicate that modifications to the sulfonamide moiety can significantly influence the compound's biological activity. For example, replacing certain substituents on the aromatic ring can enhance or reduce inhibitory potency against specific targets .

Case Study 1: Cytochrome P450 Inhibition

A study demonstrated that this compound effectively inhibited CYP1A2 and CYP2C19 with IC50 values indicating significant potency. This inhibition was shown to alter the metabolism of co-administered drugs in vitro, highlighting its potential implications in pharmacotherapy.

Case Study 2: Anticancer Efficacy

In a comparative study involving various sulfonamide derivatives, this compound exhibited superior anticancer activity against HepG2 liver cancer cells. The compound was tested at varying concentrations, demonstrating a dose-dependent response where lower concentrations (e.g., 5 µM) did not induce cytotoxicity while effectively inhibiting cell proliferation .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Inhibition of CYP1A2 and CYP2C19 | Alters drug metabolism | |

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Antimicrobial Properties | Potential effects against pathogens |

Propriétés

IUPAC Name |

2-fluoro-4,5-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO4S/c1-13-6-3-5(10)8(15(9,11)12)4-7(6)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCNVXSVITXLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.